Denatonium; saccharine
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Overview
Description
Denatonium, commonly available as denatonium benzoate or denatonium saccharine, is known as the most bitter chemical compound. It was discovered in 1958 during research on local anesthetics by T. & H. Smith of Edinburgh, Scotland, and is registered under the trademark Bitrex . Denatonium salts are colorless and odorless solids, often used as aversive agents to prevent inappropriate ingestion .
Preparation Methods
Denatonium can be synthesized by the quaternization of lidocaine, a popular anesthetic, with benzyl chloride or a similar reagent . The formed denatonium chloride can then be subjected to an anion exchange reaction with sodium saccharinate to produce denatonium saccharine . This process involves mixing commercial ethanol with denatonium chloride and sodium saccharinate dihydrate .
Chemical Reactions Analysis
Denatonium undergoes various chemical reactions, including:
Substitution Reactions: The quaternization of lidocaine with benzyl chloride is a substitution reaction.
Ion Exchange Reactions: The conversion of denatonium chloride to denatonium saccharine involves an ion exchange reaction with sodium saccharinate.
Common reagents used in these reactions include benzyl chloride, sodium saccharinate, and commercial ethanol . The major products formed are denatonium chloride and denatonium saccharine .
Scientific Research Applications
Denatonium has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Denatonium is unique due to its extreme bitterness, with a bitterness threshold of 0.05 ppm for the benzoate and 0.01 ppm for the saccharine . Similar compounds include:
Denatonium Benzoate: Another form of denatonium with similar properties.
Saccharin and its Derivatives: Used as catalysts in various organic transformations.
Denatonium stands out due to its unparalleled bitterness and wide range of applications as an aversive agent .
Properties
Molecular Formula |
C28H34N3O4S+ |
---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C21H28N2O.C7H5NO3S/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h7-14H,5-6,15-16H2,1-4H3;1-4H,(H,8,9)/p+1 |
InChI Key |
AOVWCKBXCSVODH-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Origin of Product |
United States |
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